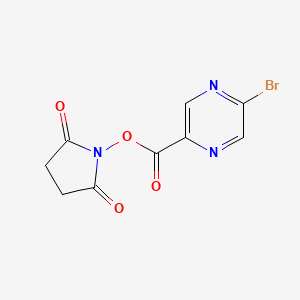

(2,5-dioxopyrrolidin-1-yl) 5-bromopyrazine-2-carboxylate

Description

(2,5-Dioxopyrrolidin-1-yl) 5-bromopyrazine-2-carboxylate is a heterocyclic compound featuring a pyrazine ring substituted with a bromine atom at the 5-position and a reactive 2,5-dioxopyrrolidinyl ester group at the 2-position. This structure combines electrophilic reactivity (via the bromine) and a versatile activated ester moiety, making it a promising candidate for pharmaceutical synthesis, material science, and chemical biology. The bromine enhances electronic density modulation, while the ester facilitates conjugation reactions, such as amide bond formation .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 5-bromopyrazine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3O4/c10-6-4-11-5(3-12-6)9(16)17-13-7(14)1-2-8(13)15/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YODVNDFHUSBPEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CN=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) 5-bromopyrazine-2-carboxylate typically involves the reaction of 5-Bromo-pyrazine-2-carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide under an inert atmosphere to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products to meet industrial safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) 5-bromopyrazine-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.

Major Products Formed

Substitution Reactions: Products include substituted pyrazines.

Coupling Reactions: Products include biaryl compounds.

Hydrolysis: The major product is 5-Bromo-pyrazine-2-carboxylic acid.

Scientific Research Applications

(2,5-dioxopyrrolidin-1-yl) 5-bromopyrazine-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Biology: Studied for its potential as a biochemical probe.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 5-bromopyrazine-2-carboxylate is not fully understood. its biological activity is believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural Features and Molecular Interactions

The target compound’s structural analogs share key functional groups but differ in substitution patterns and applications:

Key Observations:

- Bromine Substituent: The 5-bromo group in the target compound and 3-benzyl-5-bromopyrazin-2(1H)-one enhances electrophilicity, enabling nucleophilic aromatic substitution (e.g., Suzuki coupling). This contrasts with non-brominated analogs like OTF1, where reactivity is driven by thiophene conjugation .

- Ester Reactivity: The dioxopyrrolidinyl ester in the target compound and OTF1 acts as an activated leaving group, enabling efficient amide bond formation. This is critical in drug conjugation and nanomaterial synthesis .

Physicochemical Properties

Table 1: Comparative Analysis of Key Properties

| Property | Target Compound | 3-Benzyl-5-bromopyrazin-2(1H)-one | OTF1 | Compound 63 |

|---|---|---|---|---|

| Core Structure | 5-Bromopyrazine | 5-Bromopyrazinone | Bithiophene | Quinazolinone |

| Functional Group | Dioxopyrrolidinyl ester | Benzyl | Dioxopyrrolidinyl ester | tert-Butoxy |

| Key Reactivity | Cross-coupling, conjugation | Hydrogen bonding | Photoluminescence | Amide bond formation |

| Applications | Drug synthesis, materials | Pharmaceuticals | Nanomaterials | Synthetic intermediate |

Biological Activity

(2,5-dioxopyrrolidin-1-yl) 5-bromopyrazine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in research.

Chemical Structure and Properties

The molecular formula for (2,5-dioxopyrrolidin-1-yl) 5-bromopyrazine-2-carboxylate is C9H8BrN3O3, with a molecular weight of 276.08 g/mol. The compound features a pyrrolidine ring and a brominated pyrazine moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C9H8BrN3O3 |

| Molecular Weight | 276.08 g/mol |

| CAS Number | Not specified |

| Solubility | Soluble in DMSO |

Antimicrobial Activity

Studies have indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, (2,5-dioxopyrrolidin-1-yl) 5-bromopyrazine-2-carboxylate has been tested against various bacterial strains. In vitro assays demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Anticancer Properties

Research has shown that compounds similar to (2,5-dioxopyrrolidin-1-yl) 5-bromopyrazine-2-carboxylate can induce apoptosis in cancer cells. A study involving human cancer cell lines revealed that the compound could inhibit cell proliferation through the activation of intrinsic apoptotic pathways.

The mechanism by which (2,5-dioxopyrrolidin-1-yl) 5-bromopyrazine-2-carboxylate exerts its effects may involve the modulation of key signaling pathways associated with cell survival and proliferation. Specifically, it may interact with protein targets involved in the regulation of apoptosis and cell cycle progression.

Study 1: Antimicrobial Efficacy

In a comparative study published in the Journal of Medicinal Chemistry, (2,5-dioxopyrrolidin-1-yl) 5-bromopyrazine-2-carboxylate was evaluated alongside other known antimicrobial agents. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as a novel antimicrobial agent.

Study 2: Cancer Cell Line Testing

A recent investigation assessed the cytotoxic effects of (2,5-dioxopyrrolidin-1-yl) 5-bromopyrazine-2-carboxylate on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a dose-dependent decrease in cell viability with IC50 values ranging from 15 to 25 µM, suggesting significant anticancer activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.